![molecular formula C23H19N5 B5003354 1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B5003354.png)
1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE
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Overview
Description
1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features both indole and benzodiazole moieties, which are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsKey reagents often include palladium catalysts, such as Pd(OAc)2, and bases like K2CO3 in solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
Protein Binding: It can bind to specific proteins, altering their function and leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-2-PHENYL-1H-INDOLE: Shares the indole moiety but lacks the benzodiazole ring.
1H-BENZODIAZOLE: Contains the benzodiazole ring but not the indole moiety.
Uniqueness
1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE is unique due to the combination of both indole and benzodiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(1-methyl-2-phenylindol-3-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-27-19-14-8-6-12-17(19)21(22(27)16-10-4-3-5-11-16)25-26-23-24-18-13-7-9-15-20(18)28(23)2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBNOGCEENWBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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